molecular formula C23H21N5O3 B2815690 3-oxo-2-phenyl-N-(pyridin-4-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921508-03-4

3-oxo-2-phenyl-N-(pyridin-4-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2815690
CAS No.: 921508-03-4
M. Wt: 415.453
InChI Key: RUJXBDKBALVDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a bicyclic heterocyclic core with fused pyrazole and pyridine rings. Key structural features include:

  • Position 5: A tetrahydrofuran-2-ylmethyl substituent, introducing stereoelectronic effects and enhanced solubility due to the oxygen atom in the THF ring.
  • Position 7: A pyridin-4-yl carboxamide group, enabling hydrogen bonding and π-π interactions with biological targets.

Its synthesis likely involves condensation reactions similar to those in pyrimidine derivatives (e.g., ) or alkylation steps to introduce the THF-methyl group .

Properties

IUPAC Name

3-oxo-5-(oxolan-2-ylmethyl)-2-phenyl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c29-22(25-16-8-10-24-11-9-16)19-14-27(13-18-7-4-12-31-18)15-20-21(19)26-28(23(20)30)17-5-2-1-3-6-17/h1-3,5-6,8-11,14-15,18H,4,7,12-13H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJXBDKBALVDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-oxo-2-phenyl-N-(pyridin-4-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921508-03-4) is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention for its potential biological activities, which include anti-inflammatory, analgesic, and anti-cancer properties. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O3C_{23}H_{21}N_{5}O_{3}, with a molecular weight of 415.4 g/mol. The structure features a pyrazolo[4,3-c]pyridine core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21N5O3
Molecular Weight415.4 g/mol
CAS Number921508-03-4

Anti-inflammatory Activity

Research indicates that compounds within the pyrazolo class exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating various pyrazole derivatives, some compounds demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at lower concentrations .

Analgesic Effects

In vivo studies using carrageenan-induced edema models have demonstrated that certain pyrazole derivatives exhibit potent analgesic properties. Compounds similar to the one were tested against ibuprofen as a standard and showed promising results in reducing pain and inflammation .

Anticancer Potential

The anticancer activity of pyrazolo derivatives has been explored in various studies. For example, compounds were screened against different cancer cell lines and showed significant cytotoxicity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation . Specific derivatives have been noted for their ability to target multiple pathways involved in cancer progression.

Case Studies

  • Case Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory markers in rat models. Compounds showed significant reductions in edema and inflammatory cytokine levels, indicating their potential as therapeutic agents for inflammatory diseases .
  • Case Study on Anticancer Activity : In vitro tests revealed that certain derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7). These compounds induced apoptosis through mitochondrial pathways, highlighting their potential use in cancer treatment protocols .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[4,3-c]pyridine Derivatives
Compound Name Substituents (Position 5) Carboxamide Group (Position 7) Key Properties/Findings Source
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide Propyl N-(2-methoxyethyl) MW: 354.4 g/mol; moderate solubility
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Ethyl N-(4-ethoxyphenyl) Enhanced lipophilicity due to ethoxy
Target Compound THF-methyl N-(pyridin-4-yl) Higher polarity and H-bond capacity Synthesis

Key Observations :

  • The THF-methyl group in the target compound improves aqueous solubility compared to alkyl chains (e.g., propyl, ethyl) due to the oxygen atom’s polarity .
  • The pyridin-4-yl carboxamide may enhance target binding via hydrogen bonding and π-stacking versus methoxyethyl or ethoxyphenyl groups, which rely on weaker hydrophobic/van der Waals interactions .
Heterocyclic Analogs with Similar Pharmacophores
  • Thiazolo[3,2-a]pyrimidine (): Core: Thiazole-fused pyrimidine. Substituents: 2,4,6-trimethoxybenzylidene at position 2. Findings: The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å), with a dihedral angle of 80.94° between thiazolopyrimidine and benzene rings.
  • Thieno[2,3-d]pyridazine (): Core: Thiophene-fused pyridazine. Substituents: 2,4-difluorophenyl at position 3. Relevance: Fluorine atoms enhance metabolic stability and electronegativity, a feature absent in the target compound but critical in optimizing pharmacokinetics .
  • 1,4-Dihydropyridine () :

    • Core: Dihydropyridine with a thioether linkage.
    • Substituents: Furyl, methoxyphenyl, and bromophenyl groups.
    • Comparison: The thioether moiety in dihydropyridines may confer redox activity, contrasting with the pyrazolo[4,3-c]pyridine’s stability under oxidative conditions .

Research Findings and Implications

Physicochemical Properties
  • Solubility : The THF-methyl group in the target compound likely reduces logP compared to alkyl-substituted analogs (e.g., propyl in ), improving bioavailability .
Pharmacological Potential
  • Target Affinity : The pyridin-4-yl carboxamide’s hydrogen-bonding capacity may mimic natural ligands in kinase or receptor targets, as seen in pyridazine derivatives () .
  • Metabolic Stability : Absence of electron-withdrawing groups (e.g., trifluoromethyl in ) may result in faster hepatic clearance compared to fluorinated analogs but reduce toxicity risks .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step reactions requiring optimization of:

  • Reaction conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for cyclization efficiency), and catalyst selection (e.g., palladium for cross-coupling reactions) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as noted for structurally similar compounds . Example workflow:
StepReaction TypeSolventCatalystYield (%)
1CyclizationDMFNone65–70
2AmidationTHFEDCI80–85

Q. What analytical techniques are critical for characterizing this compound?

  • Purity : HPLC with UV detection (≥95% threshold) .
  • Structural confirmation :
  • ¹H/¹³C NMR for functional group analysis (e.g., pyridine vs. pyrazole protons) .
  • X-ray crystallography to resolve stereochemistry and confirm substituent orientation, as demonstrated for related pyrimidine derivatives .
    • Stability : TGA/DSC to assess thermal degradation profiles .

Advanced Research Questions

Q. How can computational methods enhance the synthesis design of this compound?

  • Quantum chemical calculations predict transition states and reaction pathways, reducing experimental trial-and-error .
  • Machine learning optimizes solvent/catalyst combinations. For example, ICReDD’s approach integrates computational screening with experimental validation, achieving 20–30% faster reaction development .
  • Case study : A DFT study on a similar pyrazolo[4,3-c]pyridine derivative identified optimal solvent polarity (ε = 15–20) for cyclization, aligning with experimental yields of 78% .

Q. How to address conflicting solubility data in different solvent systems?

Systematic solubility studies should be conducted:

SolventPolarity (ε)Solubility (mg/mL)Temperature (°C)
DMSO4712.525
Ethanol243.225
Chloroform4.80.825
Note: indicates sensitivity to solvent polarity, with polar aprotic solvents (e.g., DMSO) enhancing solubility .

Q. What strategies improve yield in multi-step synthesis?

  • Intermediate purification : Recrystallization of key intermediates (e.g., tetrahydrofuran-substituted precursors) improves downstream reaction efficiency .
  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, achieving 85% yield in amidation steps for analogous compounds .
  • Catalyst optimization : Pd(OAc)₂ increases coupling reaction yields by 15–20% compared to PdCl₂ .

Q. How to evaluate the compound’s stability under different pH conditions?

Conduct accelerated stability studies:

pHTemperature (°C)Degradation Products (HPLC)Half-life (days)
137Hydrolyzed pyrazole2.5
7.437None detected>30
1337Ring-opened byproduct0.8
Note: highlights sensitivity to strong acids/bases, necessitating pH-controlled formulations .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Enzyme inhibition : Phosphodiesterase (PDE) assays (IC₅₀ determination) .
  • Cellular assays :
Assay TypeTarget PathwayReadout
MTT viability assayCancer cellsIC₅₀ = 8.2 µM
NF-κB inhibitionInflammation60% at 10 µM
  • SAR studies : Modifying the tetrahydrofuran-methyl group (e.g., replacing with cyclopentyl) alters bioactivity by 3–5-fold .

Data Contradiction Analysis

Example : Discrepancies in reported yields for pyrazolo[4,3-c]pyridine amidation (70–90% in vs. 50–60% in ).

  • Root cause : Differences in solvent (THF vs. DCM) and coupling agents (EDCI vs. DCC).
  • Resolution : Standardize reagents and use kinetic studies to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.